molecular formula C19H24BNO2 B1591555 N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline CAS No. 1029439-56-2

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

Cat. No.: B1591555
CAS No.: 1029439-56-2
M. Wt: 309.2 g/mol
InChI Key: KNYGNGFJIPTYBJ-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a boronate ester derivative featuring a pinacol-protected boronic acid group attached to a benzyl-aniline scaffold. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of its boronate ester group . Its structure enables efficient carbon-carbon bond formation, making it valuable in pharmaceuticals, materials science, and optoelectronics. Crystallographic studies confirm its planar aromatic system and robust boron-oxygen bonding, which contribute to thermal stability and reactivity .

Properties

IUPAC Name

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h5-13,21H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGNGFJIPTYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590407
Record name N-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029439-56-2
Record name N-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Phenylaminomethyl)phenyl]-boronic acid pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline typically involves the reaction of 4-bromobenzylamine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or cesium carbonate

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.

    Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol.

    Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products

    Oxidation: Phenol derivatives

    Reduction: Aniline derivatives

    Substitution: Biaryl compounds

Scientific Research Applications

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds via the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline with structurally related boronate esters, focusing on substituent effects, reactivity, and applications.

Structural Isomers and Substitution Patterns

Compound Name Substituent Position/Type Key Properties/Applications References
This compound Para-substituted benzyl-aniline High reactivity in Suzuki couplings; used in optoelectronic materials and crystal engineering
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Boronate directly on aniline (para) Precursor for pharmaceuticals; lower steric hindrance enables rapid coupling reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Boronate on meta position Reduced conjugation efficiency; slower coupling kinetics compared to para isomers
N-Benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Boronate on ortho position Steric hindrance limits reactivity; niche applications in sterically demanding syntheses
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)aniline Methoxy substituents on aryl rings Enhanced electron density improves fluorescence properties; used in H₂O₂ probes

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., methoxy, amino): Compounds like 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)aniline exhibit increased electron density, enhancing their utility in fluorescence probes and charge-transfer materials .
  • Electron-Withdrawing Groups (e.g., chloro): Derivatives such as (E)-3-(4-chlorophenyl)-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)acrylamide show reduced electron density, favoring electrophilic substitution reactions .
  • Steric Effects: Ortho-substituted analogs (e.g., N-Benzyl-2-(tetramethyl-dioxaborolan-2-yl)aniline) exhibit slower reaction kinetics due to hindered access to the boronate group .

Key Research Findings

  • Crystallographic Studies: The planar structure of the target compound facilitates π-π stacking in solid-state materials, critical for organic semiconductors .
  • Reactivity Trends: Para-substituted boronate esters exhibit faster oxidative hydrolysis rates compared to ortho analogs, enhancing their utility in probe chemistry .
  • Thermal Stability: Pinacol-protected boronate esters demonstrate decomposition temperatures above 200°C, suitable for high-temperature reactions .

Biological Activity

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-4-amine
  • Molecular Formula : C24H26BNO2
  • CAS Number : 2055286-48-9

The biological activity of this compound primarily involves its interactions with various biological targets. Research indicates that compounds with boron-containing structures can exhibit unique pharmacological properties due to their ability to form stable complexes with biomolecules.

Antiparasitic Activity

A study highlighted the optimization of similar compounds for antiparasitic applications. The incorporation of polar functionalities improved aqueous solubility but required a balance between solubility and metabolic stability. For instance, modifications in the dihydroquinazolinone scaffold demonstrated significant activity against Plasmodium berghei in mouse models .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Type Target Organism/Enzyme IC50/EC50 Values Reference
AntiparasiticPlasmodium berghei30% reduction at 40 mg/kg
Enzyme Inhibitionα-glucosidaseIC50 36.2 μM
Enzyme Inhibitionβ-glucosidaseIC50 43.0 μM

Case Studies

  • Antiparasitic Efficacy : In a controlled study using a mouse model infected with P. berghei, the compound exhibited modest efficacy with a 30% reduction in parasitemia at a dosage of 40 mg/kg. This study emphasized the need for further optimization to enhance both efficacy and metabolic stability .
  • Enzyme Inhibition Studies : The compound was tested against various glycosidases. It demonstrated moderate inhibition against rat intestinal maltase and sucrase with IC50 values indicating potential for managing glycemic responses in diabetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline
Reactant of Route 2
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

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